(5-Bromobenzo[b]furan-2-yl)methylamine

Anticancer Carbonic Anhydrase IX Breast Cancer

This 5-bromo-substituted benzofuran scaffold demonstrates a 3.6-fold enhancement in cytotoxicity (IC50 8.2 µM) vs. unsubstituted analogs and submicromolar hCA IX inhibition (KI 0.79 µM), making it a strategic building block for oncology and CNS research. The bromine enables versatile cross-coupling functionalization. Secure this high-purity, low-melting solid for SAR studies and lead optimization.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 165736-51-6
Cat. No. B066291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromobenzo[b]furan-2-yl)methylamine
CAS165736-51-6
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(O2)CN
InChIInChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
InChIKeyUOODONZLFBRQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromobenzo[b]furan-2-yl)methylamine (CAS 165736-51-6): Baseline Profile for Research Sourcing


(5-Bromobenzo[b]furan-2-yl)methylamine (CAS 165736-51-6) is a heterocyclic aromatic amine with the molecular formula C9H8BrNO and molecular weight 226.07 g/mol . It features a benzofuran core substituted with a bromine atom at the 5-position and a methylamine group at the 2-position, placing it within the broader class of 2-aminomethylbenzofuran derivatives [1]. The compound is typically supplied as a low-melting solid (mp 38.5–40.5°C) with a purity of ≥95% and a predicted LogP of 2.654, indicating moderate lipophilicity suitable for membrane permeability . This scaffold serves as a key building block in medicinal chemistry for the synthesis of bioactive molecules targeting cancer, viral infections, and neurological disorders [1].

Why (5-Bromobenzo[b]furan-2-yl)methylamine Cannot Be Simply Replaced by Unsubstituted or Alternative Halogen Analogs


The substitution pattern on the benzofuran ring critically modulates both biological activity and physicochemical properties. In a comparative cytotoxicity screen, the 5-bromobenzofuran analog exhibited an IC50 of 8.2 μM, a 3.6-fold improvement over the unsubstituted benzofuran analog (IC50 = 29.6 μM), demonstrating that halogenation at the 5-position significantly enhances potency [1]. Similarly, in carbonic anhydrase IX (hCA IX) inhibition, the 5-bromobenzofuran-containing derivative 9e achieved a KI of 0.79 μM, superior to the 2-methylbenzofuran counterpart (9b, KI = 0.91 μM), highlighting that the specific electronic and steric properties of bromine confer distinct advantages [2]. Furthermore, the bromine atom enables versatile downstream functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with hydrogen, nitro, or methyl substituents, making the 5-bromo derivative a uniquely versatile synthetic intermediate [3].

Quantitative Differentiation of (5-Bromobenzo[b]furan-2-yl)methylamine: Comparative Evidence vs. Closest Analogs


Enhanced Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: 5-Bromobenzofuran vs. 2-Methylbenzofuran

A direct head-to-head comparison within the same study showed that the 5-bromobenzofuran-based carboxylic acid derivative (9e) displayed superior antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells compared to its 2-methylbenzofuran counterpart (9b) [1]. Compound 9e achieved an IC50 of 2.52 ± 0.39 μM, which is comparable to the reference chemotherapeutic doxorubicin (IC50 = 2.36 ± 0.18 μM) [1]. In contrast, the 2-methylbenzofuran derivative 9b was not reported to achieve the same level of potency, and the 5-bromobenzofuran series as a whole demonstrated submicromolar inhibition of the cancer-related hCA IX isoform (9e KI = 0.79 μM) [1]. This establishes the 5-bromo substitution as a key determinant of enhanced anticancer activity in this scaffold.

Anticancer Carbonic Anhydrase IX Breast Cancer

Superior Cytotoxicity vs. Unsubstituted Benzofuran Analog: 3.6-Fold Improvement

A structure-activity relationship (SAR) study comparing a series of heterocyclic derivatives demonstrated that the 5-bromobenzofuran-2-yl analog (3a) exhibited an IC50 of 8.2 ± 1.20 μM, a significant 3.6-fold increase in potency relative to the unsubstituted benzofuran-2-yl analog (2a, IC50 = 29.6 ± 1.30 μM) [1]. This cross-study comparable evidence underscores that the introduction of bromine at the 5-position markedly enhances cytotoxic activity, likely through increased hydrophobic interactions and altered electronic distribution on the benzofuran ring.

Cytotoxicity SAR Drug Discovery

Distinct Physicochemical Profile: Solid State vs. Liquid Unsubstituted Analog

The physical state of a compound directly impacts its handling, formulation, and stability during research and manufacturing. (5-Bromobenzo[b]furan-2-yl)methylamine is a solid at room temperature with a melting point of 38.5–40.5°C , whereas its unsubstituted parent compound, 5-bromobenzofuran (CAS 23145-07-5), is a liquid (mp 8°C) . This solid-state property offers practical advantages in weighing accuracy, long-term storage stability, and the potential for crystalline formulation development compared to liquid analogs.

Formulation Process Chemistry Handling

Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Chloro Analog

The predicted LogP of (5-Bromobenzo[b]furan-2-yl)methylamine is 2.654 , which falls within the optimal range (LogP 2–3) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility [1]. While direct comparative LogP data for the 5-chloro analog is not available in the same dataset, halogen substitution trends indicate that bromine increases lipophilicity by approximately 0.5–1.0 LogP units compared to chlorine [2]. This class-level inference suggests that the 5-bromo derivative may offer superior passive diffusion across biological membranes relative to its less lipophilic 5-chloro counterpart, a critical advantage for CNS-targeted programs.

CNS Drug Discovery ADME Physicochemical Properties

Cross-Coupling Versatility: Bromine as a Superior Synthetic Handle vs. Chloro or Unsubstituted Analogs

The bromine atom at the 5-position serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the benzofuran scaffold [1]. Bromine offers a favorable balance of reactivity and stability: it is more reactive than chlorine in oxidative addition steps, yet more stable and easier to handle than iodine [2]. SAR studies confirm that brominated benzofuran derivatives exhibit enhanced cytotoxicity, and the bromine handle allows for late-stage functionalization to further optimize potency and selectivity [3]. This synthetic versatility is a key differentiator for procurement, as the 5-bromo derivative can serve as a universal precursor to a wide array of analogs, whereas unsubstituted or chloro analogs may require harsher conditions or exhibit lower yields in key coupling reactions.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Recommended Application Scenarios for (5-Bromobenzo[b]furan-2-yl)methylamine Based on Evidence


Breast Cancer Drug Discovery: hCA IX-Targeted Antiproliferative Agents

The 5-bromobenzofuran moiety, as exemplified by derivative 9e, demonstrates submicromolar inhibition of the cancer-associated hCA IX isoform (KI = 0.79 μM) and potent antiproliferative activity against triple-negative breast cancer MDA-MB-231 cells (IC50 = 2.52 μM), comparable to doxorubicin [1]. This compound is therefore highly suitable as a core scaffold for developing novel hCA IX inhibitors for the treatment of aggressive breast cancers, particularly those resistant to conventional therapies [1].

General Cytotoxicity Screening and SAR Studies in Oncology

With a demonstrated 3.6-fold improvement in cytotoxicity (IC50 = 8.2 μM) over the unsubstituted benzofuran analog (IC50 = 29.6 μM), this compound serves as an optimized starting point for hit-to-lead campaigns in oncology [2]. It is particularly valuable for SAR studies exploring the impact of 5-position substitution on activity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, where brominated derivatives have shown selective toxicity [3].

CNS Drug Discovery Programs Requiring Optimized Brain Penetration

The predicted LogP of 2.654 positions this compound within the optimal range for CNS drug candidates, balancing passive membrane permeability with aqueous solubility . It is a rational choice for neuroscience research, including the development of neurotropic agents targeting GABA receptors or serotonin receptors (e.g., 5-HT2A), where benzofuran derivatives have shown promising activity [4]. Its solid-state form further facilitates accurate formulation for in vivo CNS studies.

Diversity-Oriented Synthesis and Library Production via Cross-Coupling

The presence of a bromine atom at the 5-position makes this compound a versatile and reactive building block for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [5]. It is ideally suited for high-throughput parallel synthesis and diversity-oriented synthesis to generate large libraries of benzofuran-based analogs for screening against multiple biological targets, offering a more efficient route than using chloro or unsubstituted precursors [6].

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